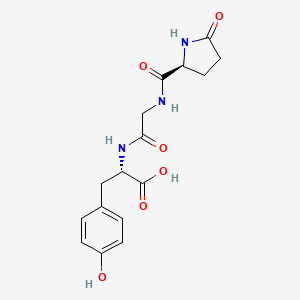
5-Oxo-L-prolylglycyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-prolylglycyl-L-tyrosine is a chemical compound with the molecular formula C16H19N3O6 . It is composed of 16 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The compound contains various functional groups, including carboxylic acid, secondary amides, and hydroxyl groups . It is known for its unique structure, which includes both five-membered and six-membered rings .
Méthodes De Préparation
The synthesis of 5-Oxo-L-prolylglycyl-L-tyrosine involves several steps, starting with the preparation of 5-oxo-L-proline . This intermediate can be synthesized through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions . The resulting 5-oxo-L-proline is then coupled with glycine and L-tyrosine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the final product .
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
5-Oxo-L-prolylglycyl-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
5-Oxo-L-prolylglycyl-L-tyrosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry . In biology, the compound is studied for its potential role in metabolic pathways and as a precursor to bioactive peptides . In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate enzyme activity and its role in disease pathways . Additionally, the compound has industrial applications in the production of pharmaceuticals and as a reagent in chemical synthesis .
Mécanisme D'action
The mechanism of action of 5-Oxo-L-prolylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways . The compound is known to act as a substrate for certain enzymes, leading to the formation of bioactive peptides that can modulate various biological processes . These peptides may interact with receptors, enzymes, or other proteins to exert their effects . The specific pathways involved depend on the context in which the compound is used and the biological system being studied .
Comparaison Avec Des Composés Similaires
5-Oxo-L-prolylglycyl-L-tyrosine can be compared to other similar compounds, such as pyroglutamylglycine and pyroglutamylvaline . These compounds share structural similarities, including the presence of 5-oxo-L-proline as a common functional group . this compound is unique in its combination of glycine and L-tyrosine residues, which confer distinct chemical and biological properties . The presence of the aromatic tyrosine residue, in particular, may influence the compound’s reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
65757-09-7 |
|---|---|
Formule moléculaire |
C16H19N3O6 |
Poids moléculaire |
349.34 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H19N3O6/c20-10-3-1-9(2-4-10)7-12(16(24)25)19-14(22)8-17-15(23)11-5-6-13(21)18-11/h1-4,11-12,20H,5-8H2,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t11-,12-/m0/s1 |
Clé InChI |
CZNHSHCAPZFDAF-RYUDHWBXSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)

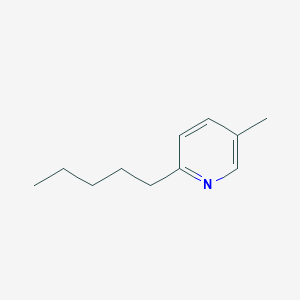
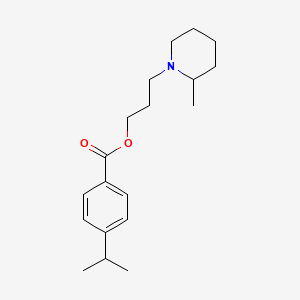
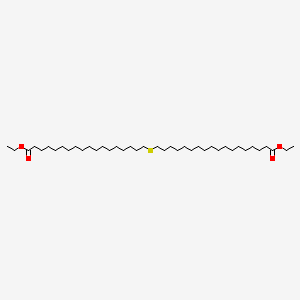
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)
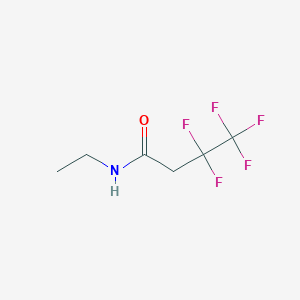

![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
